

GPR84 Expression in Immune Cells: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant interest within the scientific community, particularly for its predominant expression in immune cells and its role in inflammatory processes.[1][2][3] This technical guide provides a comprehensive overview of GPR84 expression in various immune cell populations, its signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.

GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[1][2] Its expression is significantly upregulated in response to inflammatory stimuli, suggesting a critical role in modulating immune responses.[3][4][5] Understanding the nuances of GPR84 expression and function is pivotal for the development of novel therapeutics targeting inflammatory and metabolic diseases.

Data Presentation: GPR84 Expression in Immune Cells

The following tables summarize the quantitative data on GPR84 expression in various immune cells, providing a comparative overview for researchers.



Table 1: Relative GPR84 mRNA Expression in Human and Murine Macrophages



Cell Type	Species	Condition	Fold Change in GPR84 mRNA Expression	Reference
Bone Marrow- Derived Macrophages (BMDMs)	Murine	LPS Stimulation	Significantly upregulated	[6]
Biogel-Elicited Macrophages	Murine	LPS Stimulation	Significantly upregulated	[6]
Resident Peritoneal Macrophages	Murine	LPS Stimulation	Significantly upregulated	[6]
RAW 264.7 Cells	Murine	LPS Stimulation	Significantly upregulated	[6]
Microglia	Murine	LPS Stimulation	Significantly upregulated	[6]
Human Monocyte- Derived Macrophages (hMDMs)	Human	LPS Stimulation	Significantly upregulated	[6]
Bone Marrow- Derived Macrophages (BMDMs)	Murine	M1 Polarization (LPS + IFN-γ)	Upregulated	[5]
Peritoneal Macrophages (PMs)	Murine	M1 Polarization (LPS + IFN-γ)	Upregulated	[5]
Bone Marrow- Derived	Murine	M2 Polarization (IL-4 + IL-13)	No significant change	[5]



Macrophages (BMDMs)

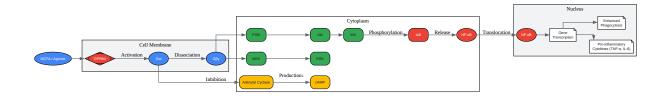
Table 2: GPR84 Expression in Other Immune Cells

Cell Type	Species	Expression Level	Reference
Neutrophils	Human, Murine	High	[2][7]
Monocytes	Human, Murine	High	[2][7]
Dendritic Cells	Human, Murine	Lower levels compared to macrophages and neutrophils	[3]
T Cells	Human, Murine	Lower levels compared to macrophages and neutrophils	[3]
B Cells	Human, Murine	Lower levels compared to macrophages and neutrophils	[3]

GPR84 Signaling Pathways

GPR84 is a Gαi-coupled receptor.[1][4] Upon activation by its ligands, it initiates a signaling cascade that modulates various cellular functions, particularly in immune cells. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] Furthermore, GPR84 activation triggers downstream signaling through the Akt, ERK, and NF-κB pathways, culminating in pro-inflammatory responses.[6][8]





GPR84 Signaling Pathway in Macrophages.

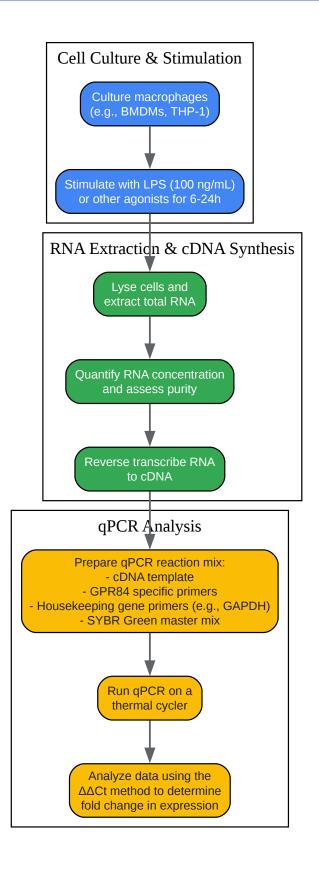
Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR84 expression and function in immune cells.

Quantitative Real-Time PCR (qPCR) for GPR84 mRNA Expression

This protocol outlines the steps for quantifying GPR84 mRNA levels in macrophages following stimulation.





Workflow for qPCR analysis of GPR84 expression.



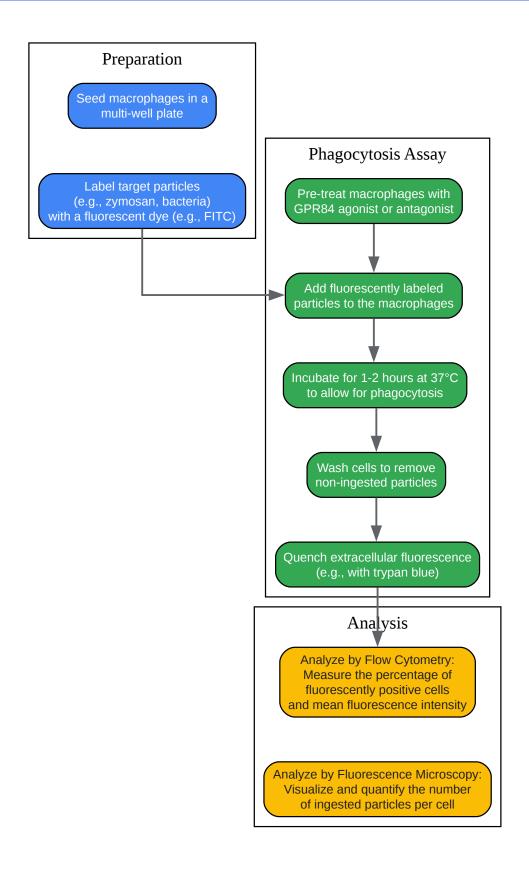
Methodology:

- Cell Culture and Stimulation: Culture macrophages (e.g., murine bone marrow-derived macrophages or human THP-1 cells) to 80-90% confluency. Stimulate cells with lipopolysaccharide (LPS) (100 ng/mL) or other relevant agonists for a specified time (e.g., 6, 12, or 24 hours). Include an unstimulated control group.
- RNA Extraction: Lyse the cells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
- cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA)
 using a reverse transcriptase kit and oligo(dT) primers.
- qPCR: Prepare the qPCR reaction mix containing cDNA template, GPR84-specific primers, primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a SYBR Green master mix. Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
- Data Analysis: Calculate the relative fold change in GPR84 mRNA expression using the comparative Ct (ΔΔCt) method, normalizing the GPR84 Ct values to the housekeeping gene Ct values and comparing the stimulated samples to the unstimulated control.

Macrophage Phagocytosis Assay

This protocol details a method to assess the effect of GPR84 activation on the phagocytic capacity of macrophages.





Workflow for macrophage phagocytosis assay.



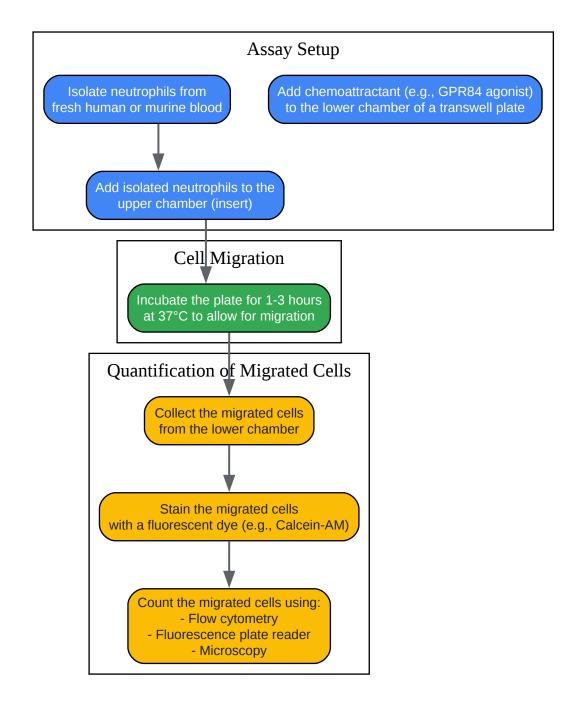
Methodology:

- Cell Preparation: Seed macrophages into a multi-well plate and allow them to adhere overnight.
- Particle Labeling: Label the particles to be phagocytosed (e.g., zymosan, E. coli, or apoptotic
 cells) with a fluorescent dye such as fluorescein isothiocyanate (FITC) according to the
 manufacturer's instructions.
- Treatment: Pre-treat the macrophages with a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) or an antagonist for a specified time.
- Phagocytosis: Add the fluorescently labeled particles to the macrophage culture at a specific particle-to-cell ratio (e.g., 10:1).
- Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
- Washing: Gently wash the cells with cold phosphate-buffered saline (PBS) to remove any non-ingested particles.
- Quenching: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of any
 particles that are attached to the outside of the cells but not internalized.
- Analysis:
 - Flow Cytometry: Detach the cells and analyze them using a flow cytometer. Quantify the
 percentage of fluorescently positive cells (macrophages that have phagocytosed particles)
 and the mean fluorescence intensity (indicating the number of particles phagocytosed per
 cell).
 - Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and manually or with image analysis software, count the number of internalized particles per cell.

Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the effect of GPR84 activation on neutrophil chemotaxis.





Workflow for neutrophil chemotaxis assay.

Methodology:

 Neutrophil Isolation: Isolate neutrophils from fresh human or murine whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).



Assay Setup:

- Add a chemoattractant solution containing a GPR84 agonist to the lower chamber of a transwell plate (with a pore size of 3-5 μm). Use a known chemoattractant like fMLP as a positive control and medium alone as a negative control.
- Resuspend the isolated neutrophils in assay buffer and add them to the upper chamber (the insert).
- Incubation: Incubate the plate at 37°C in a humidified incubator for 1-3 hours to allow the neutrophils to migrate through the porous membrane towards the chemoattractant.
- Quantification of Migrated Cells:
 - Carefully remove the insert.
 - Collect the cells that have migrated into the lower chamber.
 - Quantify the number of migrated cells using one of the following methods:
 - Flow Cytometry: Lyse the red blood cells (if any) and count the neutrophils based on their characteristic forward and side scatter properties.
 - Fluorescence Plate Reader: Lyse the migrated cells and quantify the amount of a preloaded fluorescent dye (like Calcein-AM) or an intracellular enzyme (like lactate dehydrogenase).
 - Microscopy: Stain the migrated cells with a DNA-binding dye (e.g., DAPI) and count the number of cells in several fields of view.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF- α , IL-6) secreted by macrophages following GPR84 activation.

Methodology:



Cell Culture and Supernatant Collection: Culture and stimulate macrophages with a GPR84
agonist as described in the qPCR protocol. After the stimulation period, collect the cell
culture supernatant and centrifuge it to remove any cellular debris.

ELISA Procedure:

- Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate.
- Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
- Wash the plate.
- Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
- Wash the plate.
- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
- Wash the plate.
- Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance values of the standards against their known



concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Western Blot for Signaling Protein Phosphorylation

This protocol is for detecting the phosphorylation of key signaling proteins (Akt, ERK, and NF- κB p65) in macrophages following GPR84 activation.

Methodology:

- Cell Lysis: After stimulating macrophages with a GPR84 agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Trisbuffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt), ERK (p-ERK), and NF-κB p65 (p-p65), as well as antibodies for the total forms of these proteins, overnight at 4°C.
- Washing: Wash the membrane several times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies that recognize the primary antibodies for 1 hour at room temperature.



- Washing: Wash the membrane again with TBST.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the intensity
 of the phosphorylated protein bands to the intensity of the corresponding total protein bands
 to determine the relative level of phosphorylation.

Conclusion

GPR84 is a key player in the regulation of immune responses, with its expression being particularly prominent in myeloid cells. The upregulation of GPR84 during inflammation and its ability to modulate critical immune functions such as phagocytosis and chemotaxis make it an attractive therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of GPR84 in both health and disease, paving the way for the development of novel immunomodulatory therapies.

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References

- 1. Macrophage Phagocytosis Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages PMC [pmc.ncbi.nlm.nih.gov]



- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
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